

# monitoring ethylene oxide concentration in real-time

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## Compound of Interest

Compound Name: Ethylene oxide

CAS No.: 75-21-8

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## Application Note & Protocol

Topic: Real-Time Monitoring of **Ethylene Oxide** Concentrations for Research and Pharmaceutical Applications

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Ethylene oxide** (EtO) is a critical sterilant in the pharmaceutical and medical device industries and a versatile chemical intermediate. However, its classification as a potent carcinogen and mutagen necessitates stringent control and monitoring of its concentration in workplace and environmental settings.[1][2][3] Traditional time-averaged sampling methods, such as sorbent tubes followed by gas chromatography (GC) analysis, provide historical exposure data but lack the immediacy required for proactive safety management and process control.[4] This application note provides a comprehensive guide to the principles, technologies, and protocols for the real-time monitoring of **ethylene oxide**. We will explore the scientific basis of leading detection technologies, offer a comparative analysis to guide instrument selection, and provide

detailed protocols for implementation, calibration, and data interpretation, ensuring a self-validating and robust monitoring system.

## Introduction: The Imperative for Real-Time Ethylene Oxide Monitoring

**Ethylene oxide** is an odorless, colorless gas at room temperature, meaning human senses cannot detect it at hazardous concentrations.<sup>[5]</sup> Its high reactivity, which makes it an effective sterilizing agent, also underlies its toxicity.<sup>[4]</sup> Chronic exposure is associated with significant health risks, including cancer and reproductive effects.<sup>[1][6]</sup>

Regulatory bodies have established strict exposure limits. The U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 1 part per million (ppm) as an 8-hour time-weighted average (TWA) and a short-term excursion limit (STEL) of 5 ppm averaged over 15 minutes.<sup>[6][7]</sup> Furthermore, an "action level" of 0.5 ppm (8-hour TWA) triggers mandatory monitoring and medical surveillance.<sup>[1][8]</sup> More recently, the U.S. Environmental Protection Agency (EPA) has finalized stringent rules under the National Emission Standards for Hazardous Air Pollutants (NESHAP) that mandate continuous emissions monitoring for many facilities to reduce community risk.<sup>[9][10][11]</sup>

Real-time monitoring is indispensable for:

- **Immediate Leak Detection:** Instantly alerting personnel to fugitive emissions from sterilization chambers, aeration rooms, or chemical processing equipment.<sup>[12]</sup>
- **Worker Safety:** Ensuring that personnel are not exposed to concentrations exceeding the STEL and providing immediate feedback on the effectiveness of engineering controls and personal protective equipment (PPE).
- **Process Optimization:** Understanding EtO concentration dynamics during sterilization and aeration cycles to enhance efficiency while minimizing residual levels.
- **Regulatory Compliance:** Generating the continuous, high-resolution data required by modern EPA and OSHA regulations.<sup>[11][13]</sup>

This guide will equip researchers and professionals with the necessary knowledge to establish an effective and reliable real-time EtO monitoring program.

## Principles of Real-Time Ethylene Oxide Detection Technologies

Several analytical techniques can provide continuous or near-continuous measurements of EtO concentrations. The choice of technology is a critical decision driven by the required sensitivity, selectivity, response time, and operational environment.

### Infrared (IR) Spectroscopy

Infrared spectroscopy identifies and quantifies molecules based on their unique absorption of infrared light at specific wavelengths. EtO has a distinct absorption spectrum in the mid-infrared region, allowing for its detection.[\[14\]](#)[\[15\]](#)

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR analyzers collect a broad spectrum of IR light simultaneously and use a mathematical algorithm (the Fourier Transform) to generate a high-resolution absorption spectrum. This allows for the simultaneous measurement of multiple gases and sophisticated methods to deconvolve interfering spectra. [\[14\]](#)[\[16\]](#)
- **Optically Enhanced FTIR (OE-FTIR):** A recent advancement, OE-FTIR utilizes specialized detectors and optical filters to dramatically enhance sensitivity in the specific spectral region where EtO absorbs.[\[17\]](#)[\[18\]](#) This innovation allows for detection limits in the low parts-per-billion (ppb) and even parts-per-trillion (ppt) range, making it suitable for fenceline and ambient air monitoring.[\[16\]](#)[\[17\]](#)[\[19\]](#)

**Causality:** The primary advantage of IR-based methods is their high selectivity. Because the full vibrational-rotational spectrum is captured, advanced algorithms can differentiate EtO from potential interferents like water vapor, carbon dioxide, and acetaldehyde, which can be a significant challenge for other sensor types.[\[17\]](#)[\[18\]](#)

### Photoionization Detectors (PID)

PIDs use a high-energy ultraviolet (UV) lamp to ionize gas molecules.[\[4\]](#)[\[20\]](#) When a target molecule, like EtO, absorbs a UV photon with sufficient energy, it ejects an electron, creating a

positively charged ion. These ions generate a measurable electrical current that is proportional to the gas concentration.[20][21]

Causality: The ionization potential (IP) of EtO is 10.57 electron volts (eV). A PID equipped with a 10.6 eV lamp can detect EtO. However, this lamp will also ionize any other compound with an IP at or below 10.6 eV. This makes PIDs non-specific and susceptible to false positives from a wide range of volatile organic compounds (VOCs).[4][22] While excellent for rapid leak detection and initial screening, they are not suitable for applications requiring unambiguous EtO quantification in complex gas mixtures without pre-separation techniques like gas chromatography.[4]

## Gas Chromatography (GC)

While traditionally an offline laboratory technique, GC can be adapted for automated, near-real-time analysis. In a GC system, a gas sample is injected into a column that separates different compounds based on their chemical properties and interaction with the column's stationary phase.[4] The time it takes for a compound to travel through the column (retention time) is used for identification.

Causality: GC provides exceptional selectivity by physically separating EtO from interfering compounds before detection.[2][23] This resolves the specificity issues seen with standalone PIDs. However, this separation process is not instantaneous. Automated GC systems typically have a cycle time of several minutes to over an hour, which may not be considered truly "real-time" for applications requiring immediate alerts for transient leaks.[4]

## Emerging High-Sensitivity Technologies

- Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique offers very fast, real-time measurements with low detection limits. However, conventional PTR-MS is challenged by the fact that EtO and the much more common atmospheric compound acetaldehyde have the same protonated mass.[24] Advanced methods using different reagent ions (e.g.,  $O_2^+$ ) have been developed to overcome this interference.[24]
- Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive laser-based absorption technique. It achieves long effective pathlengths by reflecting a laser beam multiple times between high-reflectivity mirrors, enabling ppt-level detection.[25][26] This technology is

highly specific and sensitive, making it suitable for demanding workplace and fence-line monitoring.[\[26\]](#)

## Comparative Analysis of Real-Time Monitoring Technologies

The selection of a monitoring technology requires a trade-off between sensitivity, selectivity, response time, and cost.

Technology	Detection Principle	Typical Detection Limit	Response Time	Selectivity & Key Interferences	Best Applications
Optically Enhanced FTIR (OE-FTIR)	Infrared Absorption	<1 ppb - 10 ppb[4][17]	Seconds to minutes[4]	High. Can mathematically correct for H <sub>2</sub> O, CO <sub>2</sub> , acetaldehyde, alcohols.[17][18]	Continuous Emissions Monitoring (CEMS), Fenceline Monitoring, Process Control.[16][19]
Photoionization Detector (PID)	UV Ionization	~100 ppb[4]	1-3 seconds[14]	Low. Responds to many VOCs (e.g., alcohols, solvents). High humidity can affect readings.[4][22]	Leak detection, personal safety screening, confined space entry.
Automated Gas Chromatography (GC)	Chromatographic Separation	~10 ppb (GC-FID)[4]	Minutes to >1 hour[4]	Very High. Physically separates EtO from other compounds.[2][27]	Area monitoring where high specificity is critical but sub-minute response is not.
Cavity Ring-Down Spectroscopy (CRDS)	Laser Absorption	ppt levels[25][26]	Seconds	Very High. Highly specific to the	Workplace safety (below action level), ambient air

					EtO molecule.[26]	research, fenceline monitoring.
Proton-Transfer-Reaction MS (PTR-MS)	Chemical Ionization MS	ppt levels[24]	~1 second[24]	Moderate to High. Standard H <sub>3</sub> O <sup>+</sup> mode has interference from acetaldehyde. O <sub>2</sub> <sup>+</sup> mode is highly selective.[24]		Mobile monitoring, source apportionment, research applications.

## Experimental Protocols

Adherence to standardized protocols is essential for generating trustworthy and legally defensible data. The following sections provide generalized, step-by-step methodologies. Note: Always consult and follow the specific instructions provided by your instrument's manufacturer.

### Protocol 1: Site Assessment and System Implementation

The causality behind a successful monitoring program is a thorough understanding of the environment and objectives before installation.

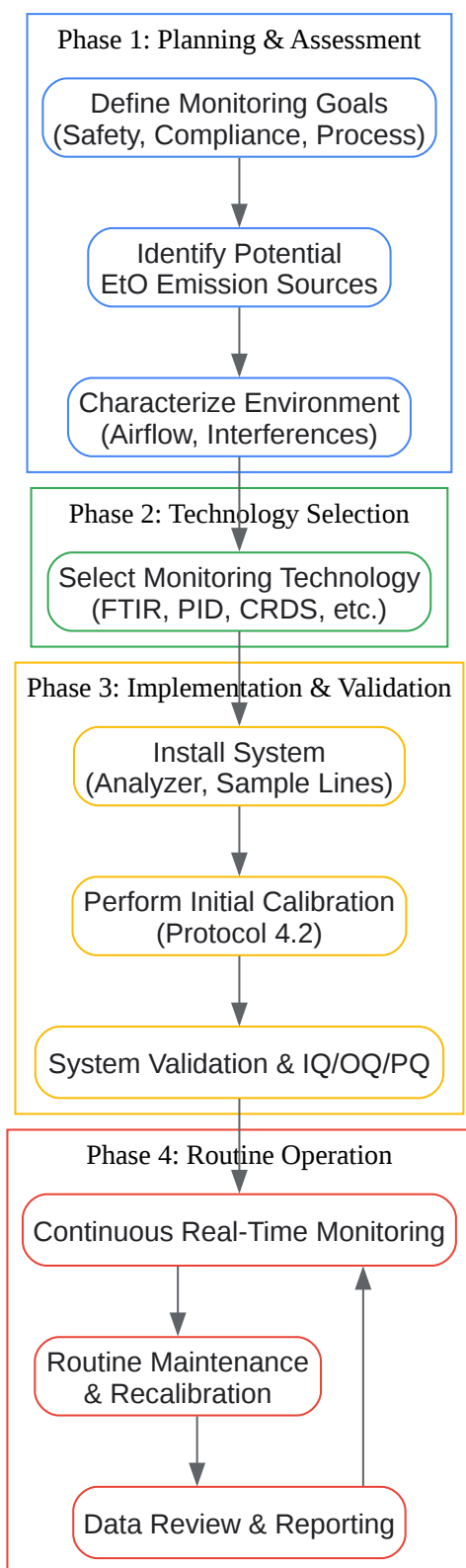
**Objective:** To select and correctly place a real-time EtO monitoring system to meet safety and compliance goals.

**Methodology:**

- **Identify Potential Emission Sources:** Map all locations where EtO is used, stored, or transported. This includes sterilizers, aeration rooms, gas cylinder storage areas, and connecting pipelines.

- Characterize the Environment: Assess airflow patterns, temperature, and humidity. Identify potential sources of chemical interferences (e.g., use of isopropyl alcohol for cleaning).
- Define Monitoring Objectives:
  - Worker Safety: Place sensors in the breathing zone of workers performing high-risk tasks or in general work areas to monitor for compliance with OSHA PEL and STEL.[6]
  - Leak Detection: Position sensors near flanges, valves, and seals on process equipment.
  - Fenceline/Emissions: Install systems at the property line or on stacks as required by EPA NESHAP regulations.[11]
- Select Technology: Use the comparative table in Section 3 to choose an appropriate technology. For example, use PIDs for rapid walk-through surveys to find leaks, but use OE-FTIR or CRDS for fixed, continuous monitoring for regulatory compliance.
- System Installation: Install the analyzer, sampling lines, and data acquisition system according to manufacturer specifications. Ensure sampling lines are made of an inert material (e.g., PFA tubing) to prevent EtO absorption or reaction.

#### Workflow for Implementing a Real-Time EtO Monitoring System



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Caption: Workflow for selecting and implementing a real-time EtO monitoring system.

## Protocol 2: General Calibration of a Real-Time EtO Analyzer

A self-validating system relies on rigorous, documented calibration. Calibration verifies that the instrument's response accurately corresponds to a known concentration of EtO.[28]

Objective: To perform a two-point (zero and span) calibration to ensure the accuracy of the EtO analyzer.

Materials:

- Certified "Zero Air" cylinder (containing less than 0.1 ppm total hydrocarbons).
- NIST-traceable certified **ethylene oxide** calibration gas cylinder of a known concentration (span gas).[29] The concentration should be chosen to be relevant to the monitoring range (e.g., for OSHA compliance, a span gas between 5-10 ppm is appropriate).[30]
- Mass flow controller or regulator suitable for the gas cylinders.
- Inert tubing.

Methodology:

- Instrument Warm-up: Power on the analyzer and allow it to warm up and stabilize according to the manufacturer's specified time (typically 30-60 minutes).[28]
- System Leak Check: Perform a leak check on the sampling and calibration gas delivery lines as per the manufacturer's procedure.
- Zero Calibration: a. Flow zero air through the instrument's sample inlet at the recommended flow rate. b. Allow the reading to stabilize completely. The system is stable when the measured concentration does not drift significantly over several minutes. c. Adjust the instrument's zero point or baseline to read 0 ppm, as per the software or hardware controls. [28]
- Span Calibration: a. Immediately after zeroing, switch the gas flow to the certified EtO span gas cylinder. Do not allow ambient air to enter the system between steps. b. Flow the span

gas at the same rate as the zero gas. c. Allow the reading to stabilize. d. Adjust the instrument's span or gain so that the displayed reading matches the certified concentration on the cylinder label.

- Calibration Verification: a. Re-introduce zero air and confirm the instrument returns to 0 ppm ( $\pm$  a small tolerance, e.g., 5% of the span value). b. Re-introduce the span gas and confirm the reading is within an acceptable tolerance (e.g.,  $\pm$ 5-10%) of the certified value without further adjustment.
- Documentation: Record the date, time, technician, instrument ID, cylinder lot numbers, certified concentrations, and pre- and post-adjustment readings in a calibration log.

#### Generalized Calibration Protocol Flowchart

Caption: Flowchart of a generalized two-point calibration protocol for an EtO analyzer.

## Data Interpretation, Troubleshooting, and Quality Assurance

Trustworthy data is the ultimate output of a self-validating system.

- Data Review: Regularly review monitoring data for trends, excursions above action levels or PELs, and anomalous readings. Correlate concentration spikes with specific site activities to identify root causes.
- Alarm Management: Set alarm thresholds at appropriate levels (e.g., OSHA Action Level, STEL).[6] Develop a clear Standard Operating Procedure (SOP) for responding to alarms, including personnel evacuation, source investigation, and corrective actions.
- Addressing Interferences: If unexpected high readings are observed, consider potential interferences. For PID-based systems, investigate the recent use of solvents, cleaning agents, or other VOCs. For IR-based systems, ensure interference correction methods are properly configured. Cross-verification with a secondary method (e.g., a sorbent tube sample analyzed by GC) can be a powerful troubleshooting tool.[31]
- Routine Maintenance: Follow the manufacturer's recommended maintenance schedule, which may include cleaning optical components, replacing filters, and regenerating

scrubbers used to remove interfering gases.[18]

- Record Keeping: Maintain comprehensive records of all monitoring data, calibrations, maintenance activities, and alarm events. These records are critical for demonstrating compliance to regulatory agencies.[1]

## Conclusion

Real-time monitoring of **ethylene oxide** is a critical component of a comprehensive safety and environmental management program in research and pharmaceutical settings. It transitions facilities from a reactive to a proactive stance on safety, providing immediate, actionable data to protect workers and the surrounding community. By understanding the principles of the available technologies, carefully selecting a system based on application-specific needs, and implementing rigorous protocols for calibration and quality assurance, organizations can build a trustworthy, self-validating monitoring system that ensures both safety and regulatory compliance.

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- To cite this document: BenchChem. [monitoring ethylene oxide concentration in real-time]. BenchChem, [2026]. [Online PDF]. Available at:

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